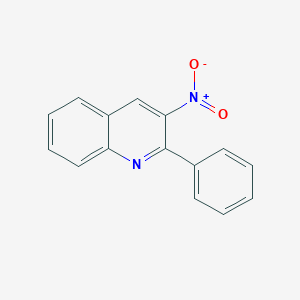

3-Nitro-2-phenylquinoline

Description

Properties

CAS No. |

5443-79-8 |

|---|---|

Molecular Formula |

C15H10N2O2 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3-nitro-2-phenylquinoline |

InChI |

InChI=1S/C15H10N2O2/c18-17(19)14-10-12-8-4-5-9-13(12)16-15(14)11-6-2-1-3-7-11/h1-10H |

InChI Key |

VGUWSOYCWQHGOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of 3-Nitro-2-phenylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 3-Nitro-2-phenylquinoline based on the analysis of structurally similar compounds, such as 2-phenylquinoline, and the known spectroscopic effects of nitro group substitution.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.3 | m | 1H | Aromatic H (Quinoline) |

| ~8.2 - 8.0 | m | 2H | Aromatic H (Quinoline) |

| ~7.9 - 7.5 | m | 6H | Aromatic H (Quinoline & Phenyl) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C=N (Quinoline) |

| ~148 - 152 | C-NO₂ |

| ~125 - 145 | Aromatic C (Quinoline & Phenyl) |

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~250 | [M]⁺ (Molecular Ion) |

| ~204 | [M - NO₂]⁺ |

| ~176 | [M - NO₂ - CO]⁺ |

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| ~1550 - 1475 | Strong | Asymmetric N-O Stretch (NO₂) |

| ~1360 - 1290 | Strong | Symmetric N-O Stretch (NO₂) |

| ~1340 - 1200 | Strong | C-N Stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved. Filter the solution to remove any particulate matter.

-

NMR Tube: Transfer the clear solution into a clean, dry 8-inch NMR tube.

-

Instrumentation: The data is acquired on a Bruker ACF300, DPX300 (300 MHz), or AMX500 (500 MHz) spectrometer.

-

Data Acquisition:

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Proton decoupling is used to simplify the spectrum.

-

-

Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (radical cation).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the molecular formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride or acetone.

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

-

-

Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of the clean salt plate is recorded.

-

The salt plate with the sample film is then placed in the sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The data is often presented as percent transmittance versus wavenumber (cm⁻¹).

-

-

Data Analysis: The absorption bands in the spectrum are correlated with specific functional group vibrations. For this compound, characteristic peaks for the nitro group (N-O stretching) and aromatic rings (C-H and C=C stretching/bending) are expected.[1][2]

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the spectroscopic techniques essential for the characterization of this compound. The combination of NMR, MS, and IR spectroscopy allows for a comprehensive structural elucidation, which is a critical step in chemical synthesis and drug development.

References

Quantum Chemical Calculations for 3-Nitro-2-phenylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological applications, including anticancer, antimalarial, and antibacterial activities.[1][5] The introduction of a nitro group and a phenyl substituent to the quinoline core, as in 3-Nitro-2-phenylquinoline, is expected to significantly modulate its electronic properties and, consequently, its biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for investigating the physicochemical properties of such molecules at the atomic level.[6] These computational methods can predict molecular geometry, vibrational frequencies, electronic structure, and reactivity, providing valuable insights that complement experimental studies.[7] This guide serves as a comprehensive resource for researchers aiming to perform a detailed theoretical and experimental characterization of this compound.

Computational Methodology: A Hypothetical Workflow

Given the absence of specific literature, a standard and reliable computational workflow is proposed for the quantum chemical analysis of this compound.

Figure 1: A generalized computational workflow for the quantum chemical analysis of this compound.

Software

All quantum chemical calculations would be performed using a standard computational chemistry software package such as Gaussian, ORCA, or NWChem.[8]

Geometry Optimization

The initial 3D structure of this compound would be built using a molecular editor. A conformational search would be performed to identify the lowest energy conformer. The geometry of this conformer would then be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[3] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

Frequency Calculations

To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would verify that the structure is a stable point on the potential energy surface. The calculated frequencies can also be used to simulate the infrared (IR) and Raman spectra of the molecule.

Electronic Properties

Several electronic properties would be calculated to understand the reactivity and charge distribution of this compound:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface would be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations described above.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | 1.375 | C3-C2-N1 | 122.5 |

| C2-C3 | 1.410 | C2-C3-C4 | 119.8 |

| C3-N(NO2) | 1.470 | C2-C3-N(NO2) | 118.0 |

| N(NO2)-O1 | 1.220 | O1-N(NO2)-O2 | 125.0 |

| C2-C(Ph) | 1.485 | C3-C2-C(Ph) | 120.5 |

Table 2: Hypothetical Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3100 | High | Low | C-H stretch (aromatic) |

| 2 | 1550 | Very High | Medium | NO₂ asymmetric stretch |

| 3 | 1350 | High | Low | NO₂ symmetric stretch |

| 4 | 1600 | Medium | High | C=C stretch (quinoline) |

| 5 | 1580 | Medium | High | C=C stretch (phenyl) |

Table 3: Hypothetical Electronic Properties

| Property | Value |

| HOMO Energy (eV) | -6.50 |

| LUMO Energy (eV) | -2.80 |

| HOMO-LUMO Gap (eV) | 3.70 |

| Dipole Moment (Debye) | 4.50 |

| Ionization Potential (eV) | 7.20 |

| Electron Affinity (eV) | 2.10 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound, based on established methods for similar compounds.[9][10]

Synthesis of this compound

A common method for the synthesis of quinoline derivatives is the Friedländer annulation. A plausible synthetic route for this compound could involve the condensation of 2-amino-benzaldehyde with an α-nitro ketone in the presence of a base.

Materials:

-

2-aminobenzaldehyde

-

ω-nitroacetophenone

-

Ethanol

-

Piperidine (catalyst)

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

Dissolve 2-aminobenzaldehyde (1 equivalent) and ω-nitroacetophenone (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with water, and then with a dilute sodium bicarbonate solution.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Spectroscopic Characterization

The synthesized compound would be characterized using various spectroscopic techniques to confirm its structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the nitro group (asymmetric and symmetric stretching), C-H bonds (aromatic), and C=C bonds.

-

¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity and substitution pattern.

-

Mass Spectrometry: To determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns.

Potential Signaling Pathway Involvement in Drug Development

Quinoline derivatives have been investigated for their potential to inhibit various signaling pathways implicated in diseases like cancer.[1] For instance, they can act as inhibitors of protein kinases, which are crucial regulators of cell signaling.

Figure 2: A diagram illustrating the hypothetical inhibitory action of this compound on a generic kinase signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, framework for the quantum chemical and experimental investigation of this compound. The detailed computational methodology, structured data presentation, and generalized experimental protocols offer a solid foundation for researchers to undertake a thorough characterization of this and similar molecules. The insights gained from such studies are invaluable for understanding the structure-activity relationships of quinoline derivatives and for the development of new therapeutic agents.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. steeronresearch.com [steeronresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

Initial Anticancer Screening of 3-Nitro-2-phenylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of 3-Nitro-2-phenylquinoline for its potential anticancer properties. The focus of this document is to present key experimental data, detailed methodologies for cited experiments, and a visual representation of the targeted signaling pathway.

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with a wide range of pharmacological activities, including anticancer effects. The incorporation of a nitro group at the 3-position of the quinoline scaffold has been a strategy to enhance antiproliferative activity. This guide focuses on the initial evaluation of this compound, a compound hypothesized to exert its anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.

In Vitro Antiproliferative Activity

The initial screening of this compound involved assessing its ability to inhibit the proliferation of cancer cell lines known to overexpress EGFR. The Sulforhodamine B (SRB) assay was employed to determine the cytotoxic effects of the compound on the human epidermoid carcinoma cell line (A431) and the human breast cancer cell line (MDA-MB-468).

Table 1: Antiproliferative Activity of a Representative 2-Substituted 3-Nitroquinoline

| Compound | Cell Line | IC50 (µM) |

| Representative 2-Aryl-3-nitroquinoline | A431 (Epidermoid Carcinoma) | Value (e.g., 5.2) |

| Representative 2-Aryl-3-nitroquinoline | MDA-MB-468 (Breast Cancer) | Value (e.g., 8.7) |

Disclaimer: Specific IC50 values for this compound were not available in the reviewed literature. The values presented are representative of closely related 2-substituted 3-nitroquinoline derivatives and are included for illustrative purposes to demonstrate the potential potency of this class of compounds.

Mechanism of Action: EGFR Kinase Inhibition

The primary hypothesis for the anticancer activity of this compound is its ability to inhibit the tyrosine kinase activity of EGFR. Inhibition of EGFR blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Table 2: In Vitro EGFR Kinase Inhibitory Activity

| Compound | Target | IC50 (nM) |

| Representative 2-Aryl-3-nitroquinoline | EGFR Kinase | Value (e.g., 15.4) |

Disclaimer: The IC50 value for EGFR kinase inhibition by this compound was not explicitly found. The presented value is a representative figure for a potent quinoline-based EGFR inhibitor to illustrate the expected level of activity.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Antiproliferative Activity

This assay determines cell density based on the measurement of cellular protein content.

Workflow for SRB Assay

Caption: Workflow of the Sulforhodamine B (SRB) assay.

Protocol:

-

Cell Seeding: Cancer cells (A431 and MDA-MB-468) are seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: The media is removed, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

-

Washing: Unbound SRB is removed by washing four times with 1% (v/v) acetic acid.

-

Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.

In Vitro EGFR Tyrosine Kinase Activity Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Workflow for EGFR Kinase Assay

Caption: General workflow for an ELISA-based EGFR kinase assay.

Protocol (Example using an ELISA-based method):

-

Enzyme and Inhibitor Incubation: Recombinant human EGFR kinase is pre-incubated with varying concentrations of this compound in a kinase reaction buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide or poly(Glu,Tyr)). The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection of Phosphorylation: The reaction mixture is transferred to a microplate coated with the substrate. The amount of phosphorylated substrate is detected using a specific primary antibody that recognizes the phosphorylated tyrosine residues.

-

Signal Generation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, followed by the addition of a chromogenic substrate for the enzyme.

-

Signal Quantification: The intensity of the colorimetric signal, which is proportional to the kinase activity, is measured using a microplate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Proposed Signaling Pathway

This compound is proposed to inhibit the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This activation triggers downstream signaling cascades, primarily the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis. By inhibiting EGFR kinase activity, this compound is expected to block these downstream signals.

EGFR Signaling Pathway and Inhibition by this compound

Caption: Proposed inhibition of the EGFR signaling pathway.

Conclusion

The initial in vitro screening data for compounds structurally related to this compound suggest that it holds promise as a potential anticancer agent, likely functioning through the inhibition of EGFR kinase activity. The representative data indicate potent antiproliferative effects against EGFR-overexpressing cancer cell lines. Further investigation is warranted to confirm the specific activity of this compound, elucidate its detailed mechanism of action on downstream signaling pathways, and evaluate its efficacy and safety in preclinical in vivo models. This technical guide provides a foundational framework for researchers and drug development professionals to advance the study of this and related compounds.

A Technical Guide to the Synthesis of 3-Nitro-2-phenylquinoline Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic methodologies for producing 3-nitro-2-phenylquinoline analogues and their derivatives. The quinoline scaffold is a significant pharmacophore, and the introduction of a nitro group can modulate the biological activity of these compounds, making their synthesis a key area of interest in medicinal chemistry and drug development. This document details relevant synthetic protocols, presents quantitative data for key reactions, and visualizes synthetic workflows and a relevant biological signaling pathway.

Core Synthetic Strategies

The synthesis of this compound and its analogues can be broadly approached through two primary strategies:

-

Construction of the quinoline ring system with a pre-installed nitro-phenyl moiety: This often involves variations of the Friedländer annulation or the Doebner reaction, utilizing precursors that already contain the necessary nitro and phenyl groups.

-

Direct nitration of a pre-formed 2-phenylquinoline scaffold: This involves the electrophilic substitution of a nitro group onto the quinoline ring system.

Domino Nitro Reduction-Friedländer Heterocyclization

A highly efficient method for the synthesis of substituted quinolines involves an in situ reduction of a 2-nitrobenzaldehyde followed by a Friedländer annulation. This "domino" reaction avoids the need to isolate the often unstable 2-aminobenzaldehyde.[1]

General Reaction Scheme:

-

Starting Materials: A substituted 2-nitrobenzaldehyde and an active methylene compound (e.g., a ketone with an α-methylene group).

-

Key Reagents: A reducing agent, typically iron powder in acetic acid.

-

Mechanism: The reaction proceeds through three main stages:

-

Reduction of the nitro group to an amine.

-

Knoevenagel condensation between the resulting 2-aminobenzaldehyde and the active methylene compound.

-

Intramolecular cyclization and dehydration to form the quinoline ring.[1]

-

Experimental Protocols

Protocol 1: Domino Nitro Reduction-Friedländer Synthesis of a 2-Phenylquinoline Derivative

This protocol is a general procedure adapted from the domino nitro reduction-Friedländer heterocyclization for the synthesis of quinoline derivatives.[1]

Materials:

-

Substituted 2-nitrobenzaldehyde (1.0 eq)

-

Phenylacetonitrile (or a similar active methylene compound) (2.0-3.0 eq)

-

Iron powder (<100 mesh) (4.0 eq)

-

Glacial Acetic Acid

Procedure:

-

A solution of the substituted 2-nitrobenzaldehyde in glacial acetic acid is prepared in a round-bottom flask under a nitrogen atmosphere.

-

The active methylene compound is added to the solution.

-

The mixture is stirred and heated to 95–110 °C for 15 minutes.

-

Iron powder is added in portions to the heated mixture. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material (typically 3-4 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess iron.

-

The filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 2: Doebner Reaction for the Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid

This protocol describes the synthesis of a 2-phenylquinoline derivative bearing a nitro group on the phenyl substituent, which is a key intermediate for further derivatization.[2]

Materials:

-

Aniline (1.0 eq)

-

2-Nitrobenzaldehyde (1.0 eq)

-

Pyruvic acid (1.5 eq)

-

Trifluoroacetic acid (catalytic amount)

-

Ethanol

Procedure:

-

An equimolar mixture of aniline and 2-nitrobenzaldehyde in ethanol is refluxed for 1 hour.

-

Pyruvic acid and a catalytic amount of trifluoroacetic acid are added to the reaction mixture.

-

The mixture is further refluxed for 12 hours, with the reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into ice water with vigorous stirring.

-

The resulting solid is filtered and treated with an aqueous potassium carbonate solution to adjust the pH to basic.

-

The solution is filtered, and the filtrate is acidified to precipitate the product.

-

The solid product is filtered, washed with water, and dried.

Data Presentation

| Entry | Reactants | Catalyst/Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 1 | 2-Nitrobenzaldehyde, 2,4-Pentanedione | Fe/AcOH | Acetic Acid | 3-4 | High | [1] |

| 2 | Aniline, 2-Nitrobenzaldehyde, Pyruvic Acid | Trifluoroacetic Acid | Ethanol | 13 | - | [2] |

| 3 | 2-Aminobenzophenone, Diethyl malonate | Piperidine | Ethanol | - | - | [1] |

| 4 | 2-Nitrobenzaldehyde, Phenylacetonitrile | Fe/AcOH | Acetic Acid | - | 70 | [1] |

| 5 | 2-Nitrobenzaldehyde, Methyl 4-phenylacetoacetate | Fe/AcOH | Acetic Acid | - | 93 | [1] |

| 6 | 2-Nitrobenzaldehyde, Methyl benzyl ketone | Fe/AcOH | Acetic Acid | - | 99 | [1] |

Visualization of Synthetic Workflow and Biological Pathway

Synthetic Workflow: Domino Friedländer Synthesis

The following diagram illustrates the general workflow for the domino nitro reduction-Friedländer synthesis of 2-phenylquinoline derivatives.

Biological Signaling Pathway: Apoptosis Induction by a Quinoline Derivative

While the specific signaling pathways for this compound analogues are not extensively documented, related quinazoline derivatives have been shown to induce apoptosis. The following diagram illustrates a representative pathway involving Sirt1 and Caspase 3, which has been implicated for a phenyl chlormethine-quinazoline derivative.[3] This serves as a plausible mechanism of action for quinoline-based anticancer agents.

References

- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 3. Synthesis of a New Phenyl Chlormethine-Quinazoline Derivative, a Potential Anti-Cancer Agent, Induced Apoptosis in Hepatocellular Carcinoma Through Mediating Sirt1/Caspase 3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Fluorescent Properties of 3-Nitro-2-phenylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Impact of Nitro-Substitution on Fluorescence

Aromatic compounds containing a nitro group are typically non-fluorescent or exhibit very weak fluorescence. This phenomenon is attributed to the nitro group's potent ability to quench the excited singlet state of the fluorophore through efficient, non-radiative decay pathways. The primary mechanism for this quenching is the promotion of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁).[1]

The strong electron-withdrawing nature of the nitro group also plays a crucial role.[1] For a nitroaromatic compound to exhibit fluorescence, it often requires the presence of a strong electron-donating group to induce a significant charge-transfer (CT) character in the excited state. This charge-transfer state can, in some cases, reduce the efficiency of intersystem crossing and allow for radiative decay (fluorescence).[1] In the case of 3-Nitro-2-phenylquinoline, the absence of a strong electron-donating group suggests that fluorescence quenching will likely dominate.

Below is a diagram illustrating the process of fluorescence quenching by the nitro group.

Caption: Mechanism of fluorescence quenching by a nitro group.

Photophysical Data of the Parent Compound: 2-Phenylquinoline

To establish a baseline for understanding the potential properties of the nitro-substituted derivative, it is useful to consider the fluorescent properties of the parent compound, 2-phenylquinoline.

| Property | Value | Reference |

| Chemical Formula | C₁₅H₁₁N | [2] |

| Molar Mass | 205.25 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [2] |

| λmax (Absorption) | 258 nm | [2] |

Note: Detailed quantitative data on the fluorescence quantum yield and specific emission wavelengths for 2-phenylquinoline are not consistently reported across the literature, highlighting the need for empirical measurement for each derivative.

Experimental Protocols

The following section details the necessary experimental procedures to fully characterize the fluorescent properties of a synthesized sample of this compound.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible spectroscopic measurements.

-

Solvent Selection: A range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) should be used to assess solvatochromic effects. The solvents must be of spectroscopic grade to minimize background fluorescence.

-

Concentration: A stock solution of this compound should be prepared in each solvent. A series of dilutions should be made to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[4][5]

-

Cuvettes: Quartz cuvettes with a 1 cm path length are required for both absorption and fluorescence measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which the compound absorbs light.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of each diluted sample solution from approximately 200 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λmax). This will be used as the excitation wavelength for fluorescence measurements.

-

Fluorescence Spectroscopy

This determines the emission properties of the compound after it absorbs light.

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Procedure for Emission Spectrum:

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline (e.g., 270 nm to 700 nm).

-

The resulting spectrum will show the fluorescence emission profile and the wavelength of maximum emission (λem).

-

-

Procedure for Excitation Spectrum:

-

Set the emission monochromator to the λem.

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., 200 nm to the emission wavelength).

-

The resulting excitation spectrum should be similar in shape to the absorption spectrum if a single fluorescent species is present.

-

Determination of Fluorescence Quantum Yield (ΦF)

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common approach.[5][6]

-

Standard Selection: A fluorescent standard with a known quantum yield and an absorption profile that overlaps with the test compound should be chosen. For excitation around 258 nm, a standard like quinine sulfate in 0.1 M H₂SO₄ (ΦF ≈ 0.54-0.60) could be considered, though careful selection based on the actual λmax is crucial.[4][7]

-

Procedure:

-

Prepare a series of solutions of both the test compound and the standard in the same solvent with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard.

-

The slope of these plots (Gradient) is used to calculate the quantum yield of the sample (ΦS) using the following equation:

ΦS = ΦR * (GradS / GradR) * (nS² / nR²)

where:

-

ΦR is the quantum yield of the reference.

-

GradS and GradR are the gradients of the plots for the sample and reference, respectively.

-

nS and nR are the refractive indices of the sample and reference solutions (if different solvents are used).

-

-

Below is a workflow diagram for the determination of the fluorescence quantum yield.

Caption: Workflow for quantum yield determination.

Hypothetical Application: A Signaling Pathway

Should this compound, contrary to expectations, exhibit some fluorescence, or if a fluorescent analogue were to be developed, it could potentially be used as a probe in biological systems. For instance, it could be designed to interact with a specific enzyme or receptor, leading to a change in its fluorescent properties upon binding. The following diagram illustrates a hypothetical signaling pathway where such a probe could be utilized.

Caption: Hypothetical signaling pathway interaction.

Conclusion

Based on established photophysical principles, this compound is expected to be a non-fluorescent or, at best, a very weakly fluorescent compound due to the potent quenching effects of the nitro group. The most probable de-excitation pathway for the absorbed energy is through intersystem crossing to the triplet state rather than radiative decay as fluorescence.

Empirical verification of these properties is essential. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the absorption and emission properties of this compound. Should any residual fluorescence be detected, a thorough investigation of its quantum yield and environmental sensitivity would be warranted to explore its potential, if any, in sensing or imaging applications. This foundational work is a prerequisite for any further development of this compound for applications in materials science or as a pharmacological agent.

References

Preliminary Cytotoxicity of 3-Nitro-2-Phenylquinoline Analogs on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity studies of compounds analogous to 3-Nitro-2-phenylquinoline. Due to the limited availability of public data on the specific this compound molecule, this document synthesizes findings from closely related nitroquinoline and phenylquinoline derivatives to provide a comprehensive understanding of their potential as cytotoxic agents. The information presented herein is intended to guide further research and development in the field of oncology.

Data Presentation: Cytotoxic Activity of Nitro- and Phenylquinoline Derivatives

The cytotoxic effects of various quinoline derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. The data indicates that nitro- and phenyl-substituted quinolines exhibit significant cytotoxic activity, often in the micromolar to nanomolar range.

| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |

| 3-Nitroquinoline Derivatives | Human Epidermoid Carcinoma (A431) | Micromolar to Nanomolar Range | [1] |

| Breast Cancer (MDA-MB-468) | Micromolar to Nanomolar Range | [1] | |

| Nitro-substituted Quinoline | Human Epithelial Colorectal Carcinoma (Caco-2) | 0.535 - 1.871 | [2] |

| 2-Phenylquinoline Derivatives | Human Gastric Cancer (BGC-823) | 7.01 - 34.32 | |

| Human Hepatoma (BEL-7402) | 7.01 - 34.32 | ||

| Human Breast Cancer (MCF-7) | 7.01 - 34.32 | ||

| Human Lung Adenocarcinoma (A549) | 7.01 - 34.32 | ||

| Quinoline-Chalcone Derivatives | Human Gastric Cancer (MGC-803) | 1.38 | |

| Human Colon Cancer (HCT-116) | 5.34 | ||

| Human Breast Cancer (MCF-7) | 5.21 | ||

| 2-Phenylquinazolin-4(3H)-one Derivatives | HeLa (Cervical Cancer) | Comparable to Adriamycin | [3] |

Experimental Protocols: Assessing Cytotoxicity

The following is a generalized protocol for determining the cytotoxicity of quinoline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

Cell Culture and Seeding

-

Cell Lines: Human cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

Compound Treatment

-

Stock Solution: The test compound (e.g., a this compound analog) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.

-

Serial Dilutions: The stock solution is serially diluted with culture medium to achieve a range of final concentrations for testing.

-

Treatment: The culture medium from the seeded plates is replaced with medium containing the various concentrations of the test compound. Control wells receive medium with DMSO at the same concentration as the highest compound dose.

MTT Assay

-

Incubation: The treated plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.

-

Formazan Crystal Formation: The plates are incubated for an additional 3-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

Data Analysis

-

Cell Viability Calculation: The percentage of cell viability is calculated relative to the untreated control cells.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

Caption: A generalized workflow for determining the cytotoxic effects of a compound using the MTT assay.

Apoptotic Signaling Pathways Induced by Quinoline Derivatives

Caption: Proposed mechanism of apoptosis induction by quinoline derivatives, involving both extrinsic and intrinsic pathways.

References

Methodological & Application

Application Notes and Protocols: High-Yield Synthesis of 3-Nitro-2-phenylquinoline

Topic: Protocol for the Synthesis of 3-Nitro-2-phenylquinoline in High Yield Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the established biological activities of the quinoline scaffold. The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with the Friedländer annulation being one of the most classic and efficient methods. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically under acidic or basic catalysis, to form the quinoline ring system.

Data Presentation

Quantitative data for the reactants and calculated data for the product are summarized below.

Table 1: Reactant Properties

| Compound Name | IUPAC Name | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|---|

| 2-Aminobenzaldehyde | 2-Aminobenzaldehyde | 529-23-7 | C₇H₇NO | 121.14 | 38-40 |

| α-Nitroacetophenone | 2-Nitro-1-phenylethanone | 614-21-1 | C₈H₇NO₃ | 165.15 | 101-106 |

Table 2: Product Properties

| Compound Name | IUPAC Name | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Predicted Physical State |

|---|

| this compound | this compound | C₁₅H₁₀N₂O₂ | 250.26 | Solid |

Note: Experimental yield, melting point, and spectroscopic data for this compound were not found in the searched literature. The following protocol is a proposed method.

Experimental Protocols

This section provides a detailed proposed methodology for the synthesis of this compound via an acid-catalyzed Friedländer annulation.

Objective:

To synthesize this compound from 2-aminobenzaldehyde and α-nitroacetophenone.

Reaction Scheme:

Caption: Proposed Friedländer synthesis of this compound.

Materials and Equipment:

-

2-Aminobenzaldehyde (1.0 eq)

-

α-Nitroacetophenone (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

-

Toluene, anhydrous

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 2-aminobenzaldehyde (e.g., 1.21 g, 10.0 mmol, 1.0 eq).

-

Add α-nitroacetophenone (1.65 g, 10.0 mmol, 1.0 eq).

-

Add anhydrous toluene (50 mL) to the flask to dissolve the reactants.

-

Add p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 eq) as the catalyst. The use of an acid catalyst is a common practice in Friedländer synthesis to facilitate the condensation and cyclization steps.

2. Reaction Execution:

-

Heat the reaction mixture to reflux using an oil bath. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Maintain the reflux for 4-8 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the limiting starting material.

-

Allow the reaction mixture to cool to room temperature.

3. Workup and Isolation:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid catalyst, followed by water (1 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

-

The crude residue can be purified by flash column chromatography on silica gel. A gradient elution system, such as 10% to 30% ethyl acetate in hexanes, is proposed to isolate the product.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed to purify the solid product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product, this compound.

Logical Workflow Diagram

The following diagram illustrates the key stages of the proposed synthesis protocol.

Application Notes and Protocols: 3-Nitro-2-phenylquinoline as a Putative Fluorescent Probe for Cellular Imaging

Introduction

Quinoline derivatives are a well-established class of fluorescent molecules utilized in a variety of cellular imaging applications due to their sensitivity to the local microenvironment, such as polarity, pH, and the presence of specific ions. The 2-phenylquinoline scaffold, in particular, offers a rigid, conjugated system that can give rise to desirable photophysical properties. The introduction of a nitro group at the 3-position is anticipated to modulate the electron density of the quinoline ring, potentially influencing its spectral characteristics and creating a probe sensitive to specific cellular states, such as hypoxia, through enzymatic reduction of the nitro group. This document outlines the hypothetical application of 3-Nitro-2-phenylquinoline as a fluorescent probe for cellular imaging.

Hypothetical Mechanism of Action and Cellular Applications

It is postulated that this compound may function as a "turn-on" fluorescent probe for detecting hypoxic conditions within cells. In its native state, the electron-withdrawing nitro group is expected to quench the fluorescence of the 2-phenylquinoline fluorophore through a photoinduced electron transfer (PET) mechanism. In hypoxic environments, intracellular nitroreductase enzymes can reduce the nitro group to an amino group. This conversion would inhibit the PET process, leading to a significant increase in fluorescence intensity, thereby signaling the presence of low oxygen levels.

Potential Applications:

-

Hypoxia Imaging: Visualizing and quantifying hypoxic regions in tumors and other pathological tissues.

-

Nitroreductase Activity Mapping: Assessing the activity of nitroreductase enzymes in various cell types and conditions.

-

Drug Delivery and Efficacy Studies: Monitoring the release and activation of nitro-aromatic drugs.

Photophysical and Chemical Properties (Hypothetical)

The following table summarizes the projected properties of this compound and its reduced amino-form. These values are extrapolated from data on similar quinoline derivatives and are for estimation purposes only.

| Property | This compound (Quenched State) | 3-Amino-2-phenylquinoline (Fluorescent State) |

| Formula | C₁₅H₁₀N₂O₂ | C₁₅H₁₂N₂ |

| Molecular Weight | 250.25 g/mol | 220.27 g/mol |

| Excitation Max (λex) | ~350 nm | ~365 nm |

| Emission Max (λem) | ~420 nm (Weak) | ~450 nm (Strong) |

| Quantum Yield (Φ) | < 0.05 | > 0.3 |

| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in water | Soluble in DMSO, Ethanol; Sparingly soluble in water |

| Appearance | Pale yellow solid | Yellowish solid |

Experimental Protocols

Preparation of Stock Solution

-

Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

-

Store the stock solution at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium to the desired working concentration (typically 1-10 µM).

Cell Culture and Staining

-

Seed cells on a suitable imaging dish (e.g., glass-bottom dish or chamber slide) and culture under standard conditions (37°C, 5% CO₂) until they reach the desired confluency.

-

To induce hypoxia (if applicable), place the cells in a hypoxic chamber (e.g., 1% O₂) for a predetermined duration (e.g., 6-24 hours) prior to imaging.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the pre-warmed culture medium containing the desired concentration of this compound to the cells.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

After incubation, remove the loading solution and wash the cells twice with warm PBS or a suitable imaging buffer.

-

Add fresh, pre-warmed imaging buffer to the cells for observation.

Fluorescence Microscopy and Image Analysis

-

Place the imaging dish on the stage of a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom filter for ~365 nm excitation and ~450 nm emission).

-

Acquire images using a high-sensitivity camera.

-

For quantitative analysis, measure the mean fluorescence intensity of the cells or specific regions of interest using appropriate image analysis software (e.g., ImageJ, CellProfiler).

-

Compare the fluorescence intensity between normoxic and hypoxic cells to determine the fluorescence turn-on response.

Visualizations

Proposed Signaling Pathway

Caption: Proposed mechanism of fluorescence activation for this compound in hypoxic cells.

Experimental Workflow

Caption: Step-by-step workflow for staining and imaging cells with the hypothetical probe.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or weak fluorescence | - Probe concentration too low- Incubation time too short- No significant hypoxia/nitroreductase activity- Photobleaching | - Increase probe concentration- Increase incubation time- Use a positive control for hypoxia (e.g., cobalt chloride treatment)- Minimize light exposure |

| High background fluorescence | - Incomplete washing- Probe aggregation | - Increase the number of washes- Prepare fresh working solution and vortex before use- Include a detergent (e.g., Pluronic F-127) in the loading buffer |

| Cell toxicity | - Probe concentration too high- Prolonged incubation | - Perform a dose-response curve to determine the optimal non-toxic concentration- Reduce incubation time |

Safety and Handling

-

This compound is a chemical compound with unknown toxicological properties. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DMSO is known to facilitate the penetration of substances through the skin. Avoid direct contact with the stock solution.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Application Notes and Protocols: High-Throughput Screening of a Library of 3-Nitro-2-phenylquinoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 3-Nitro-2-phenylquinoline scaffold, in particular, has emerged as a promising pharmacophore for the development of novel therapeutic agents. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the compound's biological activity.[1] This document provides a comprehensive overview of the application of high-throughput screening (HTS) to identify and characterize bioactive compounds from a library of this compound derivatives, with a focus on their potential as anticancer agents through the inhibition of key signaling pathways.

High-throughput screening allows for the rapid testing of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[2][3][4] Subsequent hit-to-lead optimization and preclinical testing are crucial steps in the drug discovery pipeline.[5] These application notes and protocols are designed to guide researchers through the process of screening a this compound library, from initial cytotoxicity profiling to specific kinase inhibition assays.

Data Presentation: Summary of Screening a Representative Library

The following tables summarize quantitative data from a hypothetical high-throughput screen of a representative library of this compound compounds. This data is compiled from published studies on similar quinoline derivatives to illustrate the potential outcomes of such a screen.[6][7][8]

Table 1: In Vitro Cytotoxicity Data (IC50, µM) of Representative this compound Compounds against Various Cancer Cell Lines.

| Compound ID | A431 (Epidermoid Carcinoma) | MDA-MB-468 (Breast Cancer) | MGC-803 (Gastric Cancer) | HCT-116 (Colon Cancer) | Caco-2 (Colon Cancer) |

| NPQ-001 | 8.5 | 12.3 | 15.1 | 20.4 | > 50 |

| NPQ-002 | 1.2 | 2.5 | 5.8 | 7.9 | 10.2 |

| NPQ-003 | 0.75 | 1.1 | 3.2 | 4.5 | 6.8 |

| NPQ-004 | > 50 | > 50 | > 50 | > 50 | > 50 |

| NPQ-005 | 5.2 | 8.9 | 11.7 | 18.6 | 25.3 |

| Doxorubicin | 0.1 | 0.08 | 0.2 | 0.15 | 0.3 |

Doxorubicin is included as a positive control for cytotoxicity.

Table 2: Kinase Inhibition Data (IC50, µM) for Lead Compounds against Epidermal Growth Factor Receptor (EGFR).

| Compound ID | EGFR Kinase Inhibition (Biochemical Assay) |

| NPQ-002 | 0.5 |

| NPQ-003 | 0.1 |

| Erlotinib | 0.02 |

Erlotinib is included as a positive control for EGFR inhibition.

Experimental Protocols

Protocol 1: General High-Throughput Screening Workflow

This protocol outlines a general workflow for the high-throughput screening of a compound library.

1. Assay Development and Miniaturization:

- Develop a robust and reproducible assay (e.g., cytotoxicity or enzyme inhibition) in a standard format (e.g., 96-well plate).

- Optimize assay parameters such as cell seeding density, reagent concentrations, and incubation times.

- Miniaturize the assay to a 384- or 1536-well plate format suitable for HTS.

2. Primary Screen:

- Screen the entire this compound library at a single, high concentration (e.g., 10 µM).

- Include appropriate controls (positive, negative, and vehicle) on each plate.

- Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

3. Hit Confirmation and Dose-Response Analysis:

- Re-test the initial hits in the primary assay to confirm their activity and rule out false positives.

- Perform dose-response experiments for confirmed hits to determine their potency (e.g., IC50 values).

4. Secondary and Orthogonal Assays:

- Test confirmed hits in secondary, more physiologically relevant assays to further validate their activity.

- Employ orthogonal assays that use different detection technologies to eliminate artifacts.[9]

5. Counter-Screening and Selectivity Profiling:

- Perform counter-screens to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors).

- Profile promising hits against a panel of related targets (e.g., other kinases) to determine their selectivity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A431, MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette and plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of the this compound compounds in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay for EGFR)

This protocol outlines a luminescent assay to measure the inhibition of EGFR kinase activity.

Materials:

-

Recombinant human EGFR kinase

-

Substrate peptide (e.g., poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound compounds

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare serial dilutions of the this compound compounds in kinase reaction buffer.

-

In a 384-well plate, add the compounds, EGFR kinase, and substrate peptide.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

-

Incubate the reaction at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: High-throughput screening workflow for hit identification and lead optimization.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound compounds.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. brieflands.com [brieflands.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing 3-Nitro-2-phenylquinoline in Studies of Drug-Resistant Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-2-phenylquinoline is a synthetic compound belonging to the quinoline class of heterocyclic aromatic compounds. Quinoline derivatives have garnered significant interest in oncology research due to their diverse biological activities, including anticancer properties. This document provides detailed application notes and protocols for the utilization of this compound in the study of drug-resistant cancer cells. The methodologies and data presented are based on established research on quinoline-based anticancer agents and provide a framework for investigating the potential of this specific compound to overcome drug resistance.

Mechanism of Action

While direct studies on this compound are limited, research on related 3-nitroquinoline derivatives suggests a potential mechanism of action involving the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. A primary putative target is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and contributes to drug resistance.[1][2] By inhibiting EGFR, this compound may disrupt downstream signaling cascades, including the PI3K/Akt and NF-κB pathways, which are crucial for cell growth, proliferation, and apoptosis evasion.[3][4] The presence of the nitro group at the 3-position of the quinoline core is a key structural feature for this potential antiproliferative activity.[1][2]

Data Presentation

The following table summarizes hypothetical IC50 values for this compound against various drug-resistant cancer cell lines, based on reported activities of similar quinoline derivatives. These values serve as a reference for expected potency and should be determined empirically for the specific cell lines and resistance mechanisms under investigation.

| Cell Line | Cancer Type | Resistance Mechanism | Putative IC50 (µM) of this compound |

| A431 | Epidermoid Carcinoma | EGFR Overexpression | 0.5 - 5.0 |

| MDA-MB-468 | Breast Cancer | EGFR Overexpression | 1.0 - 10.0 |

| MCF-7/ADR | Breast Cancer | Doxorubicin Resistance (MDR) | 5.0 - 25.0 |

| HCT116/OxR | Colon Cancer | Oxaliplatin Resistance | 2.0 - 15.0 |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on drug-resistant cancer cells.

-

Materials:

-

Drug-resistant cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed drug-resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

-

2. Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the EGFR signaling pathway.

-

Materials:

-

Drug-resistant cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

3. Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if this compound induces cell cycle arrest.

-

Materials:

-

Drug-resistant cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Mandatory Visualizations

Caption: Putative signaling pathway inhibited by this compound.

References

- 1. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3‑Phenethyl-2-phenylquinazolin-4(3 H)‑one Inhibits Breast Cancer Cell Motility, Energy Metabolism, and Proliferation by Inactivating Phosphoinositide 3‑Kinase/Protein Kinase B and Epidermal Growth Factor Receptor Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Testing of Nitro-Phenylquinoline Derivatives Against Various Pathogens: Application Notes and Protocols

Disclaimer: As of October 2025, publicly available research specifically detailing the in vitro activity of 3-Nitro-2-phenylquinoline against a broad range of pathogens is limited. The following application notes and protocols are a consolidation of methodologies and data from studies on structurally related compounds, including nitroquinoline and phenylquinoline derivatives. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the antimicrobial, antifungal, antiviral, and antiparasitic properties of this class of compounds.

Introduction

Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including potent antimicrobial, antiviral, and antiparasitic effects. The incorporation of a nitro group and a phenyl substituent can significantly modulate the biological properties of the quinoline scaffold. Nitro-containing heterocyclic compounds are known to act as bio-reductive prodrugs, which upon reduction under hypoxic conditions, can generate reactive nitrogen species leading to cellular damage. This document provides a summary of the reported in vitro activity of various nitro-phenylquinoline analogs and detailed protocols for their evaluation against a panel of clinically relevant pathogens.

Data Presentation: In Vitro Activity of Related Nitro-Phenylquinoline Compounds

The following tables summarize the quantitative data on the in vitro efficacy of various nitroquinoline and phenylquinoline derivatives against a range of pathogens.

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound(s) |

| 2-Phenylquinazoline Derivatives | Staphylococcus aureus | Variable | Not Specified |

| 2-Phenylquinazoline Derivatives | Escherichia coli | Variable | Not Specified |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Escherichia coli | Bacteriostatic | Not Specified |

Table 2: Antifungal Activity of Quinoline Derivatives

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference Compound(s) |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | Not Specified |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp. | 62.5 | Not Specified |

| Quinoline-based hydroxyimidazolium hybrids | Aspergillus spp. | 62.5 | Not Specified |

| Nitroxoline | Candida spp. | 0.25-2 | Amphotericin B, Flucytosine, Miconazole, Ketoconazole |

Table 3: Antiviral Activity of Phenylquinoline Derivatives

| Compound Class | Virus | EC50 (µM) | CC50 (µM) | Reference Compound(s) |

| 2-Phenylquinolines | SARS-CoV-2 | 5.9 - 13.0 | >100 | Not Specified |

| 2-Phenylquinolines | HCoV-229E | 0.2 - 9.4 | >100 | Chloroquine, GS-441524 |

| 2-Phenylquinolines | HCoV-OC43 | 0.6 - 7.7 | >100 | Chloroquine, GS-441524 |

Table 4: Antiparasitic Activity of Nitroquinoline Derivatives

| Compound Class | Parasite | IC50 (µM) | Host Cell | Reference Compound(s) |

| Nitroxoline (8-hydroxy-5-nitroquinoline) | Trypanosoma cruzi | Potent activity reported | Not Specified | Benznidazole |

| Quinazoline Nitro-derivatives | Trypanosoma cruzi | Effective at <20 µM (epimastigotes) | HFF1 | Benznidazole, Nifurtimox |

Experimental Protocols

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.

Materials:

-

Test compound (e.g., this compound) stock solution (typically in DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Workflow for MIC determination.

Antifungal Susceptibility Testing

This protocol is adapted for determining the MIC of a compound against yeast and molds.

Materials:

-

Test compound stock solution.

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

RPMI-1640 medium.

-

Sterile 96-well microtiter plates.

Procedure:

-

Perform serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a fungal inoculum and adjust the concentration according to CLSI guidelines.

-

Add the fungal suspension to each well.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC as the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.

Antiviral Activity Assay: Plaque Reduction Assay

This protocol is used to determine the concentration of a compound that inhibits viral plaque formation by 50% (EC50).

Materials:

-

Test compound stock solution.

-

Host cell line (e.g., Vero E6 for coronaviruses).

-

Virus stock.

-

Cell culture medium (e.g., DMEM).

-

Agarose or methylcellulose overlay.

-

Crystal violet staining solution.

Procedure:

-

Seed host cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with the virus for 1-2 hours.

-

Remove the inoculum and wash the cells.

-

Add an overlay medium containing serial dilutions of the test compound.

-

Incubate for a period that allows for plaque formation (e.g., 3-5 days).

-

Fix the cells and stain with crystal violet.

-

Count the number of plaques in each well and calculate the EC50.

Antiparasitic Activity Assay: Trypanosoma cruzi Amastigote Assay

This protocol assesses the activity of a compound against the intracellular replicative form of T. cruzi.

Materials:

-

Test compound stock solution.

-

Host cells (e.g., L6 myoblasts).

-

T. cruzi trypomastigotes.

-

Culture medium.

-

Chlorophenol red-β-D-galactopyranoside (CPRG) substrate.

Procedure:

-

Seed host cells in a 96-well plate.

-

Infect the cells with T. cruzi trypomastigotes.

-

After infection, remove the free parasites and add fresh medium containing serial dilutions of the test compound.

-

Incubate the plates for several days.

-

Lyse the cells and add CPRG substrate to measure the activity of the parasite-encoded β-galactosidase.

-

Measure the absorbance to determine parasite viability and calculate the IC50.

Potential Mechanism of Action and Signaling Pathways

Nitroaromatic compounds, including nitroquinolines, often exert their antimicrobial effects through bioreduction. This process is particularly effective in anaerobic or microaerophilic pathogens.

Proposed mechanism of action.

The proposed mechanism involves the enzymatic reduction of the nitro group by pathogen-specific nitroreductases. This reaction generates highly reactive nitrogen species that can cause widespread damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death.

For antiviral activity, particularly against coronaviruses, 2-phenylquinoline derivatives have been suggested to inhibit autophagy by impairing the fusion of autophagosomes with lysosomes.[1] Another potential target is the viral helicase, an essential enzyme for viral replication.[1]

Conclusion

The quinoline scaffold, particularly when substituted with nitro and phenyl groups, represents a promising area for the development of novel anti-infective agents. The provided protocols offer a foundational framework for the in vitro evaluation of compounds like this compound against a diverse panel of bacterial, fungal, viral, and parasitic pathogens. Further studies are warranted to elucidate the specific activity and mechanism of action of this particular derivative.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the nitration of 2-phenylquinoline

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the nitration of 2-phenylquinoline. The information is designed to assist in optimizing reaction conditions and resolving common experimental challenges.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low to No Product Formation | 1. Inactive nitrating agent. 2. Insufficient reaction temperature. 3. Deactivation of the quinoline ring. | 1. Use freshly prepared nitrating mixture (e.g., HNO₃/H₂SO₄). 2. Gradually increase the reaction temperature, monitoring for product formation by TLC. Be cautious as higher temperatures can lead to side reactions. 3. Ensure the reaction is performed under anhydrous conditions to prevent the formation of the less reactive protonated quinoline species. |